molecular formula C6H6BrNO2 B2928235 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 63897-14-3

3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2928235
CAS RN: 63897-14-3
M. Wt: 204.023
InChI Key: JUZXRPAIABIQNN-UHFFFAOYSA-N
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Description

3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one, also known as BMHP, is a heterocyclic compound that has gained attention in the scientific community for its potential use in various fields, such as medicinal chemistry and material science.

Scientific Research Applications

Synthesis and Reactivity

"3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one" serves as a versatile precursor in chemical synthesis, demonstrated through its involvement in 1,3-dipolar and Michael addition reactions. For instance, its structural analog, 3-hydroxypyridine, undergoes successive additions with acrylonitrile or methyl acrylate, showcasing the reactivity of such compounds in creating complex structures (Banerji et al., 1977). Additionally, it has been employed in the synthesis of phytotoxic compounds by condensation with aliphatic aldehydes, indicating its utility in agricultural chemical research (Demuner et al., 2009).

Green Chemistry Applications

A notable advancement is its use in green chemistry for synthesizing 3,3′-benzylidenebis derivatives through a multi-component reaction in an ionic liquid. This method highlights the compound's role in fostering environmentally friendly synthetic strategies, where the reaction medium and conditions align with the principles of green chemistry (Shi et al., 2008).

Medicinal Chemistry Insights

In medicinal chemistry, analogs of "3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one" have shown potential as chelating agents, with implications for treating disorders like thalassemia by binding to iron(III) ions. Adjustments to the molecule, such as alkyl substitution at specific positions, can minimize undesirable interactions, such as tyrosinase inhibition, without significantly affecting its iron(III) affinity (Hider & Lerch, 1989).

Drug Solubility Enhancement

Another application in pharmaceutical sciences is its role in improving drug solubility, as demonstrated by the ultrasound-assisted formation of salts from its nitro derivative. This innovative approach addresses the challenge of low aqueous solubility, which is a critical factor in drug development and efficacy (Machado et al., 2013).

properties

IUPAC Name

3-bromo-4-hydroxy-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-3-2-4(9)5(7)6(10)8-3/h2H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZXRPAIABIQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63897-14-3
Record name 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one
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